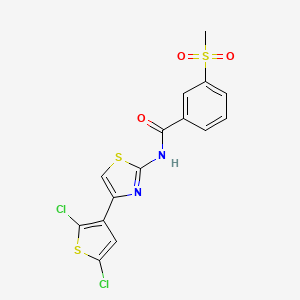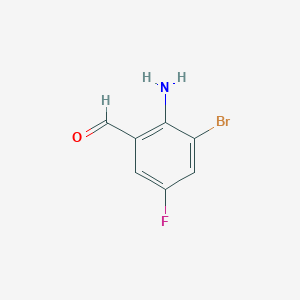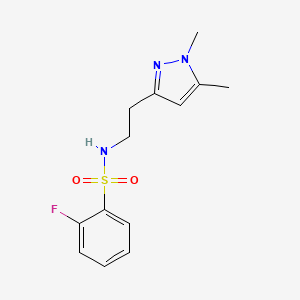![molecular formula C12H13N3O2S B2835537 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole CAS No. 2097900-08-6](/img/structure/B2835537.png)
2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole is a complex organic compound featuring a sulfonyl group attached to an isoindole ring system, which is further substituted with a methylated imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole typically involves multiple steps, starting with the preparation of the isoindole core. This can be achieved through the cyclization of appropriate precursors, such as phthalic anhydride and a diamine. The imidazole ring is then introduced through a substitution reaction, followed by methylation to obtain the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Production of reduced isoindole derivatives.
Substitution: Introduction of various functional groups, leading to a range of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its potential as an antimicrobial or anticancer agent is also being explored.
Medicine: In medicine, this compound may be used in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including as a catalyst or additive.
Mechanism of Action
The mechanism by which 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The imidazole ring can engage in hydrogen bonding and coordinate with metal ions, influencing its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure but differ in their substituents and functional groups.
Isoindole derivatives: These compounds have similar isoindole cores but vary in their substituents and additional functional groups.
Uniqueness: 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole is unique due to its combination of the sulfonyl group and the methylated imidazole moiety. This combination provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfonyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-14-7-6-13-12(14)18(16,17)15-8-10-4-2-3-5-11(10)9-15/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNBYJJBXVPVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2835454.png)

![3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2835459.png)
![2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B2835462.png)
![N-[2-(5-Chloroindol-1-yl)ethyl]but-2-ynamide](/img/structure/B2835465.png)
![N-cyclopentyl-1-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2835467.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2835470.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/new.no-structure.jpg)
![2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2835472.png)
![(4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2835473.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B2835475.png)

